

Performance of Beta-Lactose Grades in Dry Powder Inhalers: A Comparative Guide

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Compound of Interest

Compound Name: *beta-Lactose*

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The selection of an appropriate carrier is a critical determinant of the performance of a Dry Powder Inhaler (DPI). Lactose, available in various grades, remains the most widely used excipient due to its safety, stability, and compatibility with a wide range of active pharmaceutical ingredients (APIs).[1] This guide provides an objective comparison of the performance of different grades of lactose in DPIs, with a focus on **beta-lactose** where data is available. The information is supported by experimental data to aid in the selection of the optimal carrier for your DPI formulation. While α -lactose monohydrate is the most commonly studied form, this guide incorporates available data on **beta-lactose** and highlights key performance-related physical properties applicable to all lactose carriers.

Comparative Performance Data

The in vitro aerosolization performance of a DPI is primarily evaluated by its Fine Particle Fraction (FPF), which is the mass fraction of the emitted dose with an aerodynamic diameter typically less than 5 μm , making it suitable for lung deposition.[1][2] The following tables summarize experimental data from various studies, comparing the performance of different lactose grades.

Table 1: Performance of Granulated Lactose Carriers with Salbutamol Sulfate

Lactose Grade (Average Size)	Emitted Fraction (EF) (%)	Fine Particle Fraction (FPF) (%)	Mass Median Aerodynamic Diameter (MMAD) (μm)	Geometric Standard Deviation (GSD)
GL 212–250 μm	85.2 ± 3.1	25.1 ± 2.5	4.8 ± 0.3	2.1 ± 0.1
GL 250–300 μm	83.7 ± 2.8	23.9 ± 2.1	4.9 ± 0.2	2.2 ± 0.1
GL 300–425 μm	80.1 ± 4.2	22.5 ± 1.9	5.1 ± 0.3	2.3 ± 0.1
GL 425–600 μm	67.0 ± 5.5	20.8 ± 2.8	5.3 ± 0.4	2.4 ± 0.2
GL 600–850 μm	64.3 ± 4.9	21.5 ± 3.1	5.2 ± 0.3	2.3 ± 0.1
GL 850–1000 μm	62.5 ± 6.3	23.2 ± 3.5	5.0 ± 0.4	2.2 ± 0.2

Data adapted from a study evaluating granulated lactose carriers in an Aerolizer® inhaler at 60 L/min.[2]

Table 2: Influence of InhaLac® Lactose Grade on the FPF of Salbutamol Sulfate and Budesonide

Lactose Grade	Median Particle Size (x50) (μm)	FPF (%) with Salbutamol Sulfate (Reservoir Device)	FPF (%) with Budesonide (Reservoir Device)	FPF (%) with Salbutamol Sulfate (Capsule Device)	FPF (%) with Budesonide (Capsule Device)
InhaLac® 250	51.7 ± 0.7	44	17	22	11
InhaLac® 230	87.4 ± 0.2	28	22	24	16
InhaLac® 120	131.8 ± 1.3	17	22	28	17

Data adapted from a study comparing three different grades of InhaLac® with two model APIs and two different DPI devices.[3]

Table 3: Physical Properties of Different Lactose Grades

Lactose Grade	True Density (g/cm ³)	Bulk Density (g/mL)	Tapped Density (g/mL)	Carr's Index (%)	Angle of Repose (°)
Pharmatose 100M	1.546	0.71 (0.02)	0.94 (0.99)	23.82 (1.81)	37.2 (1.5)
GL 212–250 µm	1.544	0.68 (0.01)	0.82 (0.01)	16.66 (1.78)	31.1 (3.0)
GL 250–300 µm	1.544	0.61 (0.01)	0.71 (0.01)	14.12 (1.76)	30.2 (1.5)
GL 300–425 µm	1.542	0.56 (0.00)	0.65 (0.00)	14.23 (1.02)	32.0 (1.5)
GL 425–600 µm	1.546	0.48 ± 0.00	0.58 ± 0.00	15.97 ± 0.11	30.0 ± 0.7
GL 600–850 µm	1.547	0.45 ± 0.00	0.53 ± 0.03	14.95 ± 3.57	29.4 ± 0.0
GL 850–1000 µm	1.544	0.44 ± 0.01	0.48 ± 0.01	9.50 ± 3.03	27.3 ± 1.8

Data adapted from a study on granulated lactose, showing the impact of particle size on powder flow properties.[2]

Experimental Protocols

The assessment of DPI performance relies on standardized in vitro testing methodologies to determine the aerodynamic particle size distribution (APSD) of the emitted drug. The most common apparatuses used are the Andersen Cascade Impactor (ACI) and the Next Generation Impactor (NGI).[4][5][6][7]

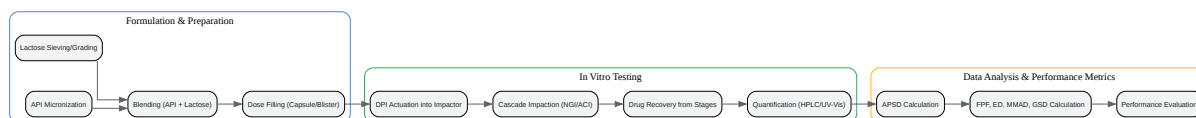
General Protocol for Cascade Impaction

- **Apparatus Setup:** The cascade impactor (ACI or NGI) is assembled, and the collection surfaces (plates or cups) are coated with a solution (e.g., silicon oil in hexane) to prevent particle bounce.[\[2\]](#)[\[8\]](#)
- **Inhaler Loading:** The DPI device is loaded with a capsule or blister containing the powder formulation.
- **Aerosolization:** A vacuum pump is connected to the outlet of the impactor, and a specific airflow rate (e.g., 60 L/min) is drawn through the inhaler for a set duration, causing the powder to be emitted and drawn into the impactor.[\[2\]](#)[\[8\]](#)
- **Particle Size Fractionation:** Within the impactor, particles are separated into different size fractions based on their inertia. Larger particles impact on the earlier stages, while smaller particles are carried to the later stages.[\[5\]](#)
- **Drug Recovery and Quantification:** The drug deposited on each stage of the impactor, the inhaler, and other parts of the apparatus is washed with a suitable solvent. The amount of drug in each fraction is then quantified using a validated analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).[\[2\]](#)[\[3\]](#)
- **Data Analysis:** The mass of the drug on each stage is used to calculate key performance indicators, including:
 - **Emitted Dose (ED):** The total mass of the drug that exits the inhaler.
 - **Fine Particle Dose (FPD):** The total mass of the drug with an aerodynamic diameter less than a certain cutoff (typically 5 μm).
 - **Fine Particle Fraction (FPF):** The ratio of the FPD to the ED, expressed as a percentage.[\[3\]](#)
 - **Mass Median Aerodynamic Diameter (MMAD):** The diameter at which 50% of the particle mass is larger and 50% is smaller.

- Geometric Standard Deviation (GSD): A measure of the spread of the aerodynamic particle size distribution.

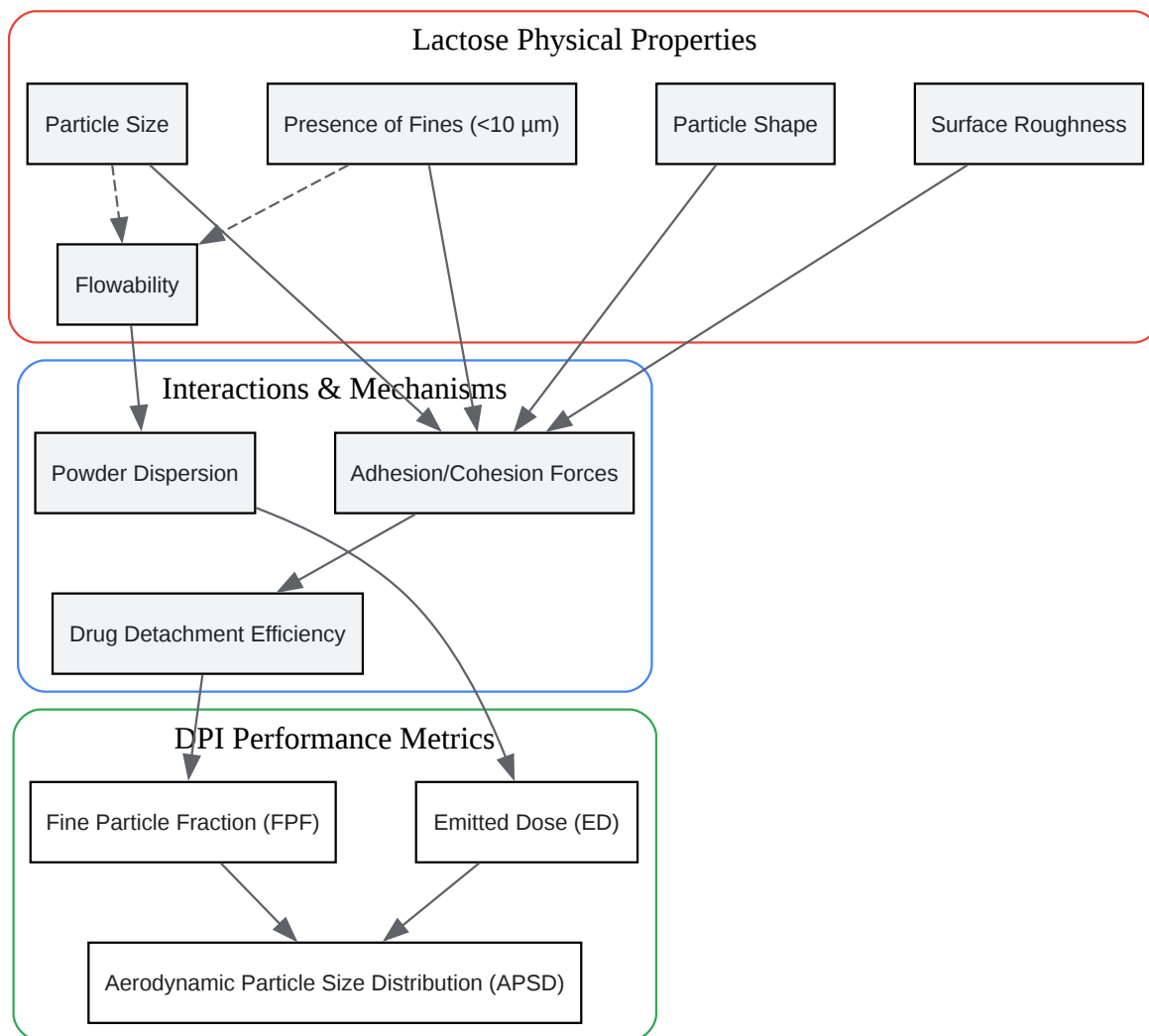
Visualizing Experimental Workflows and Relationships

To better understand the processes and factors influencing DPI performance, the following diagrams have been generated.



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Caption: Experimental workflow for assessing the performance of a DPI formulation.



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Caption: Relationship between lactose properties and DPI performance metrics.

Discussion and Conclusion

The experimental data consistently demonstrates that the physicochemical properties of the lactose carrier significantly influence the performance of DPI formulations.

- **Particle Size:** The particle size of the lactose carrier is a critical factor. While it was traditionally believed that smaller carrier particles lead to better aerosolization, recent studies show that larger lactose carriers can also enhance DPI performance, potentially by shifting the drug detachment mechanism from turbulence to impaction forces.[2] However, for some formulations, finer carrier materials with a higher amount of intrinsic fines have been shown to achieve a higher FPF.[3]
- **Presence of Fines:** The inclusion of fine lactose particles (typically <10 µm) in the formulation has been widely reported to improve DPI performance.[9][10][11] These fines can occupy high-energy sites on the coarse carrier particles, leading to weaker drug-carrier interactions and easier drug detachment during inhalation.[12]
- **Surface Characteristics:** The shape and surface roughness of lactose particles also play a crucial role.[1][13] Increased surface roughness can, in some cases, lead to a higher FPF by reducing the contact area between the drug and the carrier, thus facilitating easier detachment.[13]
- **Flowability:** Good powder flow is essential for accurate and consistent dosing. As shown in Table 3, larger lactose granules tend to exhibit better flow properties (lower Carr's Index and Angle of Repose).[2]

In conclusion, the selection of the optimal lactose grade for a DPI formulation is a multifaceted process that requires careful consideration of the API's properties, the inhaler device, and the desired aerosol performance. While this guide provides a comparative overview, formulation-specific experimental studies are crucial for identifying the most suitable **beta-lactose** grade for a given application. The data presented, though predominantly on α -lactose monohydrate, offers valuable insights into the key parameters to consider when working with any lactose carrier.

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- To cite this document: BenchChem. [Performance of Beta-Lactose Grades in Dry Powder Inhalers: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1674315#assessing-the-performance-of-different-grades-of-beta-lactose-in-dpis]

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